![molecular formula C8H10N2O2 B055881 (Methylamino)(pyridin-3-yl)acetic acid CAS No. 115200-98-1](/img/structure/B55881.png)
(Methylamino)(pyridin-3-yl)acetic acid
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Overview
Description
“(Methylamino)(pyridin-3-yl)acetic acid” is a chemical compound with the CAS Number: 115200-98-1 . Its molecular weight is 166.18 and its linear formula is C8H10N2O2 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Another method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The InChI code for “(Methylamino)(pyridin-3-yl)acetic acid” is 1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“(Methylamino)(pyridin-3-yl)acetic acid” is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, including pyridine derivatives, exhibit significant potential in organic synthesis, catalysis, and drug development due to their unique chemical properties and biological activities. These compounds are known for forming metal complexes, designing catalysts, and their roles in asymmetric synthesis. Their importance extends to medicinal applications, where they have shown potent activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are crucial in medicinal chemistry, offering a range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer properties. Their high affinity for various ions and species enables their use as effective chemosensors in analytical chemistry for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Biocidal Applications of Pyrolysis Products
Pyrolysis technology, particularly relevant to the degradation of biomass, produces bio-oils containing compounds such as acetic acid, which have shown potential as biocidal agents against insects, fungi, and bacteria. The presence of phenolic compounds and fatty acids in bio-oils contributes to their insecticidal effects, while their antimicrobial properties are associated with carbonyl compounds, phenolic derivatives, and organic acids, highlighting the broader applications of pyrolysis products in pest control and antimicrobial fields (Mattos et al., 2019).
Xylan Derivatives: From Chemical Modification to Drug Delivery
Chemical modification of xylan, a polysaccharide, into ethers and esters with specific functional groups shows promise for creating new biopolymers with targeted properties. These modifications enable the synthesis of novel xylan esters, which can form nanoparticles for potential drug delivery applications, demonstrating the versatility of polysaccharide derivatives in biotechnology and medical research (Petzold-Welcke et al., 2014).
Safety And Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
2-(methylamino)-2-pyridin-3-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPJCOKTSWFSAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-(pyridin-3-yl)acetic acid |
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